N-(2-chloro-4-fluorophenyl)-3-fluoro-5-methylpyridine-2-carboxamide
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Overview
Description
N-(2-chloro-4-fluorophenyl)-3-fluoro-5-methylpyridine-2-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chloro, fluoro, and methyl groups, as well as a carboxamide functional group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-fluorophenyl)-3-fluoro-5-methylpyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 2-chloro-4-fluoroaniline and 3-fluoro-5-methylpyridine-2-carboxylic acid.
Amidation Reaction: The carboxylic acid group on the pyridine ring is then converted to a carboxamide group through an amidation reaction. This step often involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Large-scale synthesis typically employs continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-fluorophenyl)-3-fluoro-5-methylpyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl and pyridine rings can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxamide group.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidation of the carboxamide group can yield carboxylic acids.
Reduction: Reduction of the carboxamide group can produce amines.
Hydrolysis: Hydrolysis results in the formation of carboxylic acids and amines.
Scientific Research Applications
N-(2-chloro-4-fluorophenyl)-3-fluoro-5-methylpyridine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-fluorophenyl)-3-fluoro-5-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects. Detailed studies are required to elucidate the exact molecular pathways and targets involved.
Comparison with Similar Compounds
N-(2-chloro-4-fluorophenyl)-3-fluoro-5-methylpyridine-2-carboxamide can be compared with other similar compounds, such as:
N-(2-chloro-4-fluorophenyl)-3-fluoro-5-methylpyridine-2-carboxylic acid: This compound differs by having a carboxylic acid group instead of a carboxamide group.
N-(2-chloro-4-fluorophenyl)-3-fluoro-5-methylpyridine-2-amine: This compound has an amine group instead of a carboxamide group.
N-(2-chloro-4-fluorophenyl)-3-fluoro-5-methylpyridine-2-ol: This compound features a hydroxyl group in place of the carboxamide group.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-3-fluoro-5-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2N2O/c1-7-4-10(16)12(17-6-7)13(19)18-11-3-2-8(15)5-9(11)14/h2-6H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGQDFIQRHRIJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)NC2=C(C=C(C=C2)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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